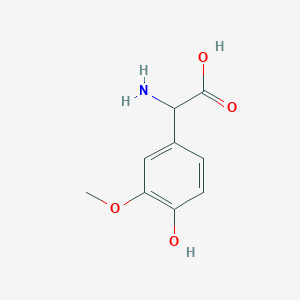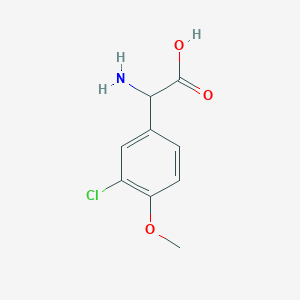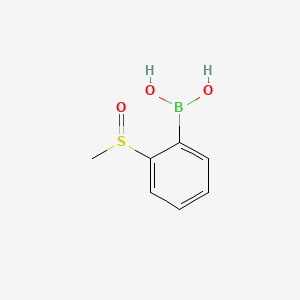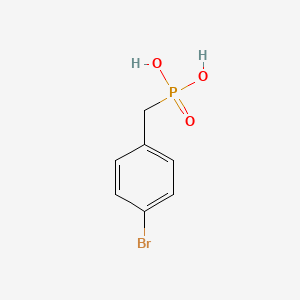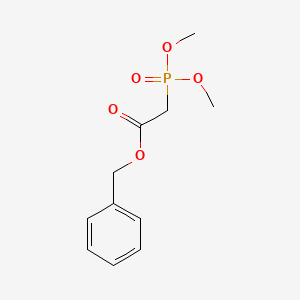
3-チオフェンカルボニルクロリド
概要
説明
3-Thiophenecarbonyl chloride (3-TCC) is a compound belonging to the thiophene carbonyl chloride family, which is a group of compounds primarily used for their synthetic and research applications. 3-TCC is a colorless, volatile liquid with a melting point of -12°C and a boiling point of 70°C. It is soluble in most organic solvents, including benzene, methanol, and chloroform. 3-TCC is a versatile reagent in organic synthesis, and is used in a variety of reactions, including the formation of thiophene derivatives, thiophene-containing heterocycles, and thiophene-containing polymers.
科学的研究の応用
構造解析と特性評価
3-チオフェンカルボニルクロリドは、様々な分析および分光学的技術によって特性評価されています。 最近初めて決定されたそのX線構造は、チオフェン-3-カルボニル誘導体に共通の環反転異性体を示しています 。この構造情報は、化合物と他の分子との反応性と相互作用を理解するために重要です。
チオフェン誘導体の合成
この化合物は、医薬品化学において重要なチオフェン誘導体の合成において重要な役割を果たしています。 これは、薬物開発における潜在的な用途を持つ生物活性化合物の作成のための出発物質として役立ちます .
材料科学と腐食防止
材料科学では、3-チオフェンカルボニルクロリド誘導体は腐食防止剤として使用されます。 金属の腐食を防ぐ効果により、金属部品の長寿命化と信頼性が重要な産業用途で価値があります .
有機半導体
3-チオフェンカルボニルクロリドから誘導されたものなど、チオフェンを介した分子は、有機半導体の進歩において不可欠です。 これらの材料は、有機電界効果トランジスタ(OFET)と有機発光ダイオード(OLED)の開発に不可欠です .
薬理学的特性
3-チオフェンカルボニルクロリドから合成された化合物は、様々な薬理学的特性を示します。 それらは、新しい薬剤の開発において非常に関連する抗癌、抗炎症、抗菌、抗高血圧、および抗アテローム性動脈硬化作用について研究されてきました .
歯科麻酔薬
医療分野における特定の用途は、チオフェン誘導体を歯科麻酔薬として使用することです。 たとえば、チオフェン骨格を持つアルチカインは、ヨーロッパでの歯科処置における電位依存性ナトリウムチャネルブロッカーとして使用されています .
Safety and Hazards
3-Thiophenecarbonyl chloride is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid formation of dust and aerosols, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers The X-ray structure of 3-Thiophenecarbonyl chloride has been determined for the first time . It shows the ring flip disorder common among thiophenecarbonyl derivatives and the occurrence of this phenomenon in the structures of such compounds is discussed .
作用機序
Target of Action
3-Thiophenecarbonyl chloride is a compound known for its applications in organic synthesis . It is characterized by its thiophene and carbonyl functional groups . .
Mode of Action
It is known that this compound is used in organic synthesis reactions , suggesting that it interacts with other molecules to form new compounds.
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Pharmacokinetics
It is known that this compound is a colorless liquid , which may influence its absorption and distribution in the body.
Result of Action
It is known that this compound is used in the synthesis of various thiophene derivatives , which suggests that it may contribute to the formation of these compounds at the molecular level.
Action Environment
It is known that this compound is sensitive to moisture , suggesting that its stability and efficacy may be affected by the presence of water.
生化学分析
Biochemical Properties
3-Thiophenecarbonyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction often leads to the modification of enzyme activity, either by inhibition or activation. For instance, 3-Thiophenecarbonyl chloride can react with lysine residues in proteins, forming stable amide bonds that alter the protein’s function . Additionally, it can interact with nucleophilic sites in biomolecules, leading to the formation of thiophene derivatives that are crucial in various metabolic pathways .
Cellular Effects
The effects of 3-Thiophenecarbonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Thiophenecarbonyl chloride can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 3-Thiophenecarbonyl chloride can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Thiophenecarbonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . For example, 3-Thiophenecarbonyl chloride can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Thiophenecarbonyl chloride in laboratory settings are critical factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or reactive chemicals . Over time, the degradation products of 3-Thiophenecarbonyl chloride can also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to 3-Thiophenecarbonyl chloride can result in sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Thiophenecarbonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 3-Thiophenecarbonyl chloride can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Animal studies have also identified threshold effects, where a specific dose range results in maximal biological activity without causing toxicity .
Metabolic Pathways
3-Thiophenecarbonyl chloride is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can act as a substrate for enzymes involved in thiophene metabolism, leading to the formation of various thiophene derivatives . These derivatives can further participate in metabolic reactions, influencing the overall metabolic flux within the cell. Additionally, 3-Thiophenecarbonyl chloride can affect the levels of key metabolites, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Thiophenecarbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Once inside the cell, 3-Thiophenecarbonyl chloride can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can facilitate its transport through the bloodstream .
Subcellular Localization
The subcellular localization of 3-Thiophenecarbonyl chloride is crucial for its biological activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3-Thiophenecarbonyl chloride within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular metabolism .
特性
IUPAC Name |
thiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBEVAYYDZLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194391 | |
| Record name | 3-Thenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41507-35-1 | |
| Record name | 3-Thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41507-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041507351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-thenoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thenoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT4LKL45Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





